![molecular formula C10H19NO3S B8415790 MFCD00801204](/img/structure/B8415790.png)
MFCD00801204
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Overview
Description
MFCD00801204 is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a methylthio group attached to a butanal backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions to achieve the desired protection and functionalization . The reaction conditions are mild, and the process is efficient, yielding high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of reagents and conditions is optimized to ensure high yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
MFCD00801204 can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Primary alcohol derivatives
Substitution: Free amine derivatives
Scientific Research Applications
MFCD00801204 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (s)-2-(tert-butoxycarbonylamino)-4-(methylthio)butanal involves its reactivity with various biological and chemical targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for subsequent reactions with nucleophiles or electrophiles. The methylthio group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
MFCD00801204 is unique due to its combination of a Boc-protected amino group and a methylthio group on a butanal backbone. This structural arrangement provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H19NO3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h7-8H,5-6H2,1-4H3,(H,11,13)/t8-/m0/s1 |
InChI Key |
AAJVCQPQGWUYMD-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C=O |
Origin of Product |
United States |
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